molecular formula C20H21N3O5S3 B489745 N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide CAS No. 692746-13-7

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide

Cat. No.: B489745
CAS No.: 692746-13-7
M. Wt: 479.6g/mol
InChI Key: GMWDJAANYMYKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a benzothiazole core, sulfonamide groups, and methoxyphenyl substituents.

Preparation Methods

The synthesis of N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .

Scientific Research Applications

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation

Mechanism of Action

The mechanism by which N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide can be compared to other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 6-methoxybenzothiazole
  • 2-(4-methoxyphenyl)benzothiazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

N,N-diallyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides in the presence of appropriate bases. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial activity of various benzothiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound showed promising activity at concentrations as low as 1 µg/mL .

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli1 µg/mL
Compound BS. aureus0.5 µg/mL
This compoundE. coliTBD
This compoundS. aureusTBD

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity against species like Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using the cup plate method, revealing that certain derivatives exhibited effective inhibition at concentrations comparable to their antibacterial counterparts .

Anticancer Activity

Recent studies have also explored the anticancer potential of benzothiazole derivatives. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiazole compounds is crucial for optimizing their biological activities. Modifications in the benzothiazole core or substituents can significantly impact their pharmacological properties. For instance:

  • Alkyl Substituents : Diallyl groups enhance lipophilicity and may improve membrane permeability.
  • Sulfonamide Moiety : This functional group is known for its role in antimicrobial activity.
  • Aromatic Ring Substituents : The presence of electron-donating groups like methoxy enhances biological activity by stabilizing the active form of the compound.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Benzothiazoles : A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial properties against multi-drug resistant strains, showing significant promise as new therapeutic agents .
  • Anticancer Research : Investigations into the anticancer effects of benzothiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cells, indicating a potential pathway for drug development .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N,N-bis(prop-2-enyl)-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S3/c1-4-12-23(13-5-2)31(26,27)17-10-11-18-19(14-17)29-20(21-18)22-30(24,25)16-8-6-15(28-3)7-9-16/h4-11,14H,1-2,12-13H2,3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWDJAANYMYKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.